5-(Aminomethyl)isoxazolidin-3-one
Description
Properties
IUPAC Name |
5-(aminomethyl)-1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-2-3-1-4(7)6-8-3/h3H,1-2,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCZZTNIHDWRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ONC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50992981 | |
| Record name | 5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50992981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72241-46-4 | |
| Record name | Dihydromuscimol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072241464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50992981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Aminomethyl Isoxazolidin 3 One and Its Derivatives
General Synthetic Strategies for the Isoxazolidinone Ring System
The construction of the isoxazolidinone ring can be achieved through several elegant and efficient chemical reactions. These methods, including cycloadditions, multicomponent reactions, and reductive pathways, offer chemists a versatile toolkit for accessing a wide array of isoxazolidinone-containing molecules.
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, stand out as a powerful and widely utilized method for the synthesis of five-membered heterocyclic rings like isoxazolidinones. numberanalytics.com These reactions involve the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org
The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic synthesis, first extensively studied by Rolf Huisgen. numberanalytics.comwikipedia.org This reaction involves a concerted, pericyclic mechanism where a 1,3-dipole reacts with a π-system (the dipolarophile) to form a five-membered ring. numberanalytics.comwikipedia.org In the context of isoxazolidinone synthesis, nitrones are commonly employed as the 1,3-dipole. nih.govslideshare.net The reaction of a nitrone with an appropriate alkene dipolarophile leads to the formation of the isoxazolidine (B1194047) ring. nih.govslideshare.net For instance, the reaction of nitrones with α,β-unsaturated esters or other activated alkenes can provide direct access to functionalized isoxazolidines. nih.gov The versatility of this approach allows for the introduction of various substituents onto the heterocyclic core, making it a highly valuable tool in medicinal chemistry and natural product synthesis. numberanalytics.com
A key feature of some 1,3-dipolar cycloadditions is their reversibility, which can be exploited to control the diastereoselectivity of the reaction. nih.gov The reaction of nitrones with certain dipolarophiles can be influenced by reaction conditions, such as temperature and solvent, to favor the formation of a specific diastereomer. nih.gov
The outcome of a 1,3-dipolar cycloaddition reaction is governed by both regioselectivity and stereoselectivity, which determine the orientation and spatial arrangement of the newly formed ring. slideshare.netyoutube.comkhanacademy.org
Regioselectivity refers to the orientation of the 1,3-dipole as it adds to the dipolarophile. youtube.comkhanacademy.org This is largely influenced by the electronic and steric properties of both the dipole and the dipolarophile. numberanalytics.com For example, in the reaction of a nitrone with an alkene, two different regioisomers can potentially be formed. nih.gov The prediction of the major regioisomer can often be rationalized using frontier molecular orbital (FMO) theory. mdpi.com Generally, the reaction proceeds in a way that allows for the best overlap between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. mdpi.com For example, the cycloaddition of nitrones to electron-deficient alkenes often leads to the formation of 5-substituted isoxazolidines. slideshare.net
Stereoselectivity pertains to the formation of a particular stereoisomer. youtube.comkhanacademy.org In the context of cycloaddition reactions, this can be further divided into diastereoselectivity and enantioselectivity. Diastereoselectivity is often observed when the reaction creates new stereocenters, and one diastereomer is formed in preference to another. nih.gov As mentioned earlier, the reversibility of some nitrone cycloadditions allows for thermodynamic control over the diastereomeric outcome. nih.gov Enantioselectivity can be achieved by using chiral catalysts or chiral auxiliaries, which is crucial for the synthesis of biologically active molecules that often require a specific absolute stereochemistry. researchgate.net The stereochemistry of the starting alkene is often retained in the product, a characteristic of concerted pericyclic reactions. slideshare.net
The table below summarizes the outcomes of selected 1,3-dipolar cycloaddition reactions leading to isoxazolidine derivatives, highlighting the observed selectivity.
| 1,3-Dipole | Dipolarophile | Product(s) | Selectivity | Reference |
| C-Carbamoyl nitrones | 2-(2-Oxoindoline-3-ylidene)acetates | 5-Spiroisoxazolidines | Diastereoselective | nih.gov |
| N-Methyl-C-4-methylphenyl-nitrone | 2-Propynamide | Isoxazolidines | Regio- and Stereoselective | mdpi.com |
| Nitrile oxides | Terminal alkynes | 3,5-Disubstituted isoxazoles | Regioselective | rsc.org |
| Azomethine ylides | (E)-3-(2-Oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones | Spiro-pyrrolizidines/oxindoles | Regio- and Stereoselective | elsevierpure.com |
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules, including heterocyclic systems like isoxazolidinones. nih.govnih.gov These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.govbeilstein-journals.org
A common strategy for the synthesis of isoxazol-5(4H)-ones involves a three-component reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine (B1172632). scielo.brorientjchem.org This one-pot synthesis is often catalyzed by an acid, such as citric acid, and can be performed under environmentally benign conditions, for instance, in water. orientjchem.org The mechanism typically involves the initial formation of an oxime from the β-ketoester and hydroxylamine, followed by condensation with the aldehyde and subsequent cyclization to yield the isoxazol-5(4H)-one core. scielo.br The use of MCRs provides a rapid and diversity-oriented pathway to libraries of isoxazolone derivatives. nih.govrsc.org
The following table illustrates the general scheme of a multicomponent reaction for the synthesis of isoxazol-5(4H)-one derivatives.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |
| Aldehyde | Ethyl acetoacetate | Hydroxylamine hydrochloride | Citric acid | 4-Arylmethylene-3-methylisoxazol-5(4H)-one | orientjchem.org |
| Aromatic aldehyde | Ethyl acetoacetate | Hydroxylamine hydrochloride | Acidic ionic liquid | Isoxazol-5(4H)-one derivatives | scielo.br |
| β-Ketoester | Hydroxylamine | Aldehyde | Synthetic enzyme (synzyme) | Isoxazol-5(4H)-one derivatives | rsc.org |
Reductive cleavage of the N-O bond in isoxazolidines is a well-established method for the synthesis of γ-amino alcohols. nih.gov However, reductive processes can also be involved in the formation of the isoxazolidinone ring itself or its precursors. For instance, the reduction of an isoxazole (B147169) ring can lead to an isoxazoline (B3343090) or an isoxazolidine.
A notable example of a reductive pathway in the context of related structures is the reductive ring opening of the isoxazole moiety in the drug razaxaban. nih.gov While this is a metabolic pathway, it highlights the susceptibility of the isoxazole N-O bond to reduction. nih.gov This type of reductive cleavage is often accomplished in a laboratory setting using reagents like zinc in acetic acid or catalytic hydrogenation. nih.gov
In a synthetic context, the reduction of a precursor containing a nitro group can be a key step. For example, an intramolecular cycloaddition of a nitronate, formed from a nitro compound, can lead to an isoxazolidine ring system. acs.org Subsequent transformations could then yield the desired isoxazolidinone.
Cycloaddition Reactions in Isoxazolidinone Synthesis
Functionalization and Derivatization of the 5-(Aminomethyl)isoxazolidin-3-one Scaffold
Once the core this compound scaffold is synthesized, its functionalization and derivatization are crucial for exploring its chemical space and developing analogs with potentially enhanced properties. The primary points for modification are the amino group at the 5-position and the nitrogen atom of the isoxazolidinone ring.
The amino group provides a convenient handle for a wide range of chemical transformations. Acylation with various carboxylic acids or their activated derivatives can be used to introduce a diverse array of substituents. For example, N-acylation with (S)-4-benzyloxycarbonylamino-2-hydroxybutyric acid has been employed in the synthesis of butirosin (B1197908) A analogs. nih.gov
Alkylation of the amino group is another common derivatization strategy. Furthermore, the amino group can be converted to other functional groups through standard organic transformations.
The nitrogen atom of the isoxazolidinone ring can also be a site for derivatization, although this is often addressed during the synthesis of the ring itself by choosing an appropriately substituted hydroxylamine derivative.
Solid-phase synthesis has also been developed as an efficient method for creating libraries of isoxazole and isoxazoline derivatives. nih.gov This approach involves attaching a building block to a resin, followed by cycloaddition with a nitrile oxide, and subsequent cleavage from the resin to yield the desired products. nih.gov This methodology allows for the rapid generation of a diverse set of compounds for screening purposes.
Modifications at the Aminomethyl Group
The primary amino group of this compound is a key site for structural diversification. Standard transformations of primary amines can be readily applied to introduce a variety of functional groups, thereby modulating the physicochemical and pharmacological properties of the parent compound.
N-Alkylation and N-Arylation: The nitrogen atom of the aminomethyl group can be functionalized through nucleophilic substitution reactions. Alkylation with alkyl halides or reductive amination with aldehydes or ketones can introduce linear, branched, or cyclic alkyl moieties. Furthermore, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl or N-heteroaryl derivatives.
N-Acylation: Acylation of the primary amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This transformation is valuable for introducing a wide range of substituents and for modulating the basicity of the nitrogen atom.
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamide derivatives. The resulting compounds often exhibit altered solubility and hydrogen bonding capabilities.
Urea (B33335) and Thiourea (B124793) Formation: The reaction of the aminomethyl group with isocyanates or isothiocyanates leads to the formation of urea or thiourea derivatives, respectively. These functional groups can participate in additional hydrogen bonding interactions and have been explored in the design of various bioactive molecules.
A variety of derivatives can be synthesized through these modifications, as illustrated in the following table:
| Starting Material | Reagent | Reaction Type | Product |
| This compound | Alkyl Halide | N-Alkylation | 5-((Alkylamino)methyl)isoxazolidin-3-one |
| This compound | Aldehyde/Ketone, Reducing Agent | Reductive Amination | 5-((Alkylamino)methyl)isoxazolidin-3-one |
| This compound | Acyl Chloride | N-Acylation | 5-((Acylamino)methyl)isoxazolidin-3-one |
| This compound | Sulfonyl Chloride | Sulfonylation | 5-((Sulfonylamino)methyl)isoxazolidin-3-one |
| This compound | Isocyanate | Urea Formation | 1-(Isoxazolidin-3-on-5-ylmethyl)urea |
Ring Substitutions and Analog Design
The isoxazolidin-3-one (B181425) ring itself can be substituted at various positions to generate a diverse library of analogues. The primary method for the construction of the isoxazolidine ring is the 1,3-dipolar cycloaddition of a nitrone with an appropriate dipolarophile. dergipark.org.tr This reaction allows for the introduction of substituents at the C4 and C5 positions of the resulting isoxazolidine ring with a degree of regioselectivity. nih.gov
For the synthesis of 4-substituted isoxazolidin-3-ones, a common strategy involves the cycloaddition of a nitrone with an α,β-unsaturated ester or a related electron-deficient alkene. For instance, the reaction of α-aryl-N-methyl nitrones with diethyl maleate (B1232345) has been shown to produce substituted isoxazolidine derivatives. dergipark.org.tr The use of nickel(II) catalysts in the 1,3-dipolar cycloaddition of C,N-diarylnitrones with electron-deficient olefins has been reported to yield 4-substituted isoxazolidines with high regioselectivity. nih.gov
The synthesis of 4-alkylidene-2-alkylisoxazolidin-5-ones has been achieved through the reaction of N-substituted hydroxylamines with functionalized allyl bromides, proceeding via a Michael addition followed by intramolecular cyclization. mdpi.com
Ring-opening reactions of the isoxazolidinone core can also serve as a strategy for analog design, leading to the formation of acyclic structures with diverse functionalities. For example, reductive cleavage of the N-O bond is a common transformation that yields γ-amino alcohols, which can be further functionalized.
| Reaction Type | Reactants | Product | Reference |
| 1,3-Dipolar Cycloaddition | α-Aryl-N-methyl nitrones, Diethyl maleate | Substituted isoxazolidines | dergipark.org.tr |
| Catalytic 1,3-Dipolar Cycloaddition | C,N-Diarylnitrones, 3,5-Dimethylacryloylpyrazole olefin, Ni(II) catalyst | 4-Substituted isoxazolidines | nih.gov |
| Michael Addition/Cyclization | N-Substituted hydroxylamines, Functionalized allyl bromides | (E)-4-Alkylidene-2-alkylisoxazolidin-5-ones | mdpi.com |
Stereoselective Synthesis of Enantiopure Isoxazolidinone Analogues
The development of stereoselective methods for the synthesis of enantiopure isoxazolidinone analogues is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration.
Diastereoselective Synthesis: The 1,3-dipolar cycloaddition reaction is inherently diastereoselective. The stereochemical outcome can often be controlled by the choice of nitrone and dipolarophile, as well as the reaction conditions. For example, the synthesis of deprotectable isoxazolidines with control over relative stereoselectivity has been reported. elsevierpure.com Diastereoselective synthesis of isoxazolidinyl nucleosides has also been achieved through both 1,3-dipolar cycloaddition and Vorbrüggen nucleosidation approaches. lookchem.com
Enantioselective Synthesis: The enantioselective synthesis of chiral isoxazolidines can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocycles. For instance, a camphor (B46023) sulfonyl hydrazine-catalyzed asymmetric aza-Michael addition/cyclization reaction between N,O-protected hydroxyamines and enals has been developed to produce chiral 5-hydroxyisoxazolidines with good enantioselectivities. nih.gov
A review of recent advances in the synthesis of isoxazolidines highlights various methods, including metal-catalyzed and organocatalyzed 1,3-dipolar cycloadditions, that can be employed to achieve high levels of diastereo- and enantioselectivity. chim.it These methods often rely on the use of chiral ligands or catalysts to control the stereochemical outcome of the cycloaddition reaction.
| Method | Key Feature | Product | Reference |
| Diastereoselective 1,3-Dipolar Cycloaddition | Control of relative stereochemistry | Deprotectable isoxazolidines | elsevierpure.com |
| Organocatalytic Asymmetric Synthesis | Camphor sulfonyl hydrazine (B178648) catalyst | Chiral 5-hydroxyisoxazolidines | nih.gov |
| Catalytic 1,3-Dipolar Cycloaddition | Chiral metal complexes or organocatalysts | Enantiopure isoxazolidines | chim.it |
Structural Characterization and Stereochemical Investigations
Advanced Spectroscopic Methods for Structure Elucidation
The elucidation of the molecular structure of 5-(Aminomethyl)isoxazolidin-3-one is achieved not by a single technique, but by the synergistic application of several spectroscopic methods. Each method provides unique pieces of information that, when combined, create a complete structural picture. The focus here is on the methodological approach rather than specific data values.
Key spectroscopic techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of the molecule. nih.gov 1H NMR helps to determine the number and connectivity of hydrogen atoms, while 13C NMR provides information about the carbon skeleton. Advanced NMR techniques, such as COSY and HSQC, can further establish the connectivity between adjacent protons and directly link protons to their attached carbons, respectively, confirming the arrangement of the aminomethyl side chain and the isoxazolidinone ring.
Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound with high accuracy. nih.gov High-resolution mass spectrometry can provide the elemental composition of the molecule, confirming its chemical formula (C₄H₆N₂O₂). solubilityofthings.com Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the resulting pieces. nih.gov This fragmentation pattern offers valuable clues about the molecule's structure, as the way it breaks apart is characteristic of the bonds and functional groups present. youtube.com
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the functional groups within the molecule. nih.gov The presence of characteristic absorption bands can confirm the carbonyl (C=O) group of the lactam, the N-H bonds of the amine and the amide, and the C-O and N-O bonds within the isoxazolidinone ring.
Table 1: Spectroscopic Methods for Structural Elucidation
| Spectroscopic Technique | Methodological Purpose | Type of Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Employs strong magnetic fields to probe the nuclei of atoms (¹H, ¹³C). The resulting spectra reveal the chemical environment and connectivity of these atoms. nih.govnih.gov | Detailed carbon-hydrogen framework, atom connectivity, and environment. |
| Mass Spectrometry (MS) | Ionizes the molecule and separates the ions based on their mass-to-charge ratio. Fragmentation analysis (MS/MS) provides structural subunit information. nih.govnih.govyoutube.com | Molecular weight, elemental composition, and structural fragments. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies. These frequencies are characteristic of functional groups. nih.gov | Identification of key functional groups (e.g., C=O, N-H, C-O). |
Chiral Resolution and Enantiomeric Purity Analysis
The carbon atom at the 5-position of the isoxazolidinone ring is a stereocenter, meaning this compound exists as a pair of non-superimposable mirror images called enantiomers. The separation and analysis of these enantiomers are critical.
Chiral Resolution is the process of separating a racemic mixture (a 1:1 mixture of both enantiomers) into its individual enantiomeric components. A primary method for this is:
Diastereomeric Crystallization : This classical technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, such as tartaric acid. wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once separated, the chiral resolving agent is removed to yield the pure enantiomers of the original compound.
Enantiomeric Purity Analysis is the quantitative determination of the proportion of each enantiomer in a sample. This is crucial to ensure the effectiveness and specificity of a single-enantiomer product.
Chiral High-Performance Liquid Chromatography (HPLC) : This is a cornerstone technique for enantiomeric analysis. nih.gov The sample is passed through a column containing a chiral stationary phase (CSP). sigmaaldrich.com The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and emerge at different times, allowing for their separation and quantification. nih.gov
Chiral Gas Chromatography (GC) : For this method, the enantiomers are often first converted into volatile derivatives. cat-online.com These derivatives are then separated on a chiral GC column. Coupling GC with a mass spectrometer (GC-MS) allows for both quantification and mass confirmation of the separated enantiomers. cat-online.com
Stereospecific Synthesis : An alternative to resolution is to synthesize the desired enantiomer directly using stereospecific or asymmetric synthesis methods. nih.gov This approach uses chiral starting materials or catalysts to guide the reaction to produce predominantly one enantiomer, minimizing or eliminating the need for subsequent resolution.
Table 2: Techniques for Chiral Resolution and Purity Analysis
| Technique | Purpose | Principle of Operation |
| Diastereomeric Crystallization | Resolution : To separate a racemic mixture into pure enantiomers. wikipedia.org | Reaction with a chiral resolving agent to form diastereomers with different solubilities, allowing separation by crystallization. wikipedia.org |
| Chiral HPLC | Analysis : To determine the enantiomeric purity (ratio of enantiomers). nih.gov | Differential interaction of enantiomers with a chiral stationary phase leads to separation based on retention time. sigmaaldrich.com |
| Chiral GC-MS | Analysis : To determine enantiomeric purity, often for volatile derivatives. cat-online.com | Separation of volatile enantiomeric derivatives on a chiral column, followed by detection and identification by mass spectrometry. cat-online.com |
| Stereospecific Synthesis | Resolution : To produce a single, desired enantiomer from the outset. nih.gov | Use of chiral precursors or catalysts to control the stereochemical outcome of a chemical reaction. nih.gov |
Conformational Analysis of Isoxazolidinone Ring Systems
Nuclear Overhauser Effect (NOE) Spectroscopy : This advanced NMR technique is a powerful tool for determining the spatial proximity of atoms within a molecule. acs.org By irradiating specific protons, an enhancement of the signal of nearby protons (typically within 5 Å) can be observed. The pattern of these NOE enhancements provides direct evidence for the through-space distances between atoms, allowing for the elucidation of the ring's preferred conformation (e.g., envelope or twist forms) in solution. acs.org
X-ray Crystallography : When a single crystal of the compound can be grown, X-ray crystallography provides the most definitive picture of its solid-state conformation. This technique maps the electron density of the atoms in the crystal lattice, yielding precise bond lengths, bond angles, and the exact puckering of the heterocyclic ring. nih.gov
Computational Modeling : Theoretical calculations, such as density functional theory (DFT), are used to model the potential energy of different conformations. These methods can predict the most stable, low-energy conformations of the ring system and the energy barriers between them, complementing experimental data.
Table 3: Methods for Conformational Analysis
| Method | State | Principle | Information Yielded |
| NOE Spectroscopy | Solution | An NMR technique that detects the transfer of nuclear spin polarization between atoms that are close in space. acs.org | Through-space proximity of atoms, revealing the preferred 3D structure in solution. |
| X-ray Crystallography | Solid | Diffraction of X-rays by a single crystal to create a 3D map of electron density. nih.gov | Precise atomic coordinates, bond lengths, angles, and solid-state conformation. |
| Computational Modeling | In Silico | Uses quantum mechanics or molecular mechanics to calculate the energies of different molecular arrangements. | Prediction of stable conformers, rotational energy barriers, and geometric parameters. |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substituent Variation on Biological Activity and Selectivity
The biological activity of isoxazolidinone derivatives can be significantly modulated by introducing various substituents onto the core scaffold. SAR studies on related oxazolidinone compounds have revealed critical insights into the influence of these modifications.
A key area of investigation has been the 5-position of the oxazolidinone ring. Studies on 5-substituted oxazolidinones have shown that alterations to the side chain can have a profound impact on antibacterial activity. For instance, converting the 5-acetylaminomethyl group, a common feature in active oxazolidinones, into other functionalities has been explored. It was found that elongating the methylene (B1212753) chain at this position led to a decrease in antibacterial potency. nih.gov Similarly, the conversion of the acetamido moiety into a more basic guanidino group also resulted in diminished activity. nih.gov
Conversely, modifications to the carbonyl group at the 5-position have yielded positive results. The replacement of the carbonyl oxygen with a thiocarbonyl sulfur to create a thiourea (B124793) analog resulted in a four- to eight-fold enhancement of in vitro antibacterial activity compared to the established drug linezolid. nih.gov This suggests that the electronic and steric properties of this position are crucial for target interaction. Further exploration of 5-thiocarbamate oxazolidinones has indicated that this group is a suitable substituent for achieving potent in vitro antibacterial activity against gram-positive bacteria, including resistant strains like MRSA and VRE. nih.gov The efficacy of these compounds was found to be correlated with a favorable lipophilicity (logP value). nih.gov
The table below summarizes the observed effects of substituent variations on the antibacterial activity of oxazolidinone analogs.
| Modification | Position | Resulting Group | Impact on Antibacterial Activity |
| Chain Elongation | 5 | -(CH2)n-NHAc (n>1) | Decreased |
| Amide to Guanidine | 5 | -CH2-NH-C(=NH)NH2 | Decreased |
| Carbonyl to Thiocarbonyl | 5 | -CH2-NH-C(=S)NHR | Enhanced |
| Acetylamino to Thiocarbamate | 5 | -S-C(=O)NR1R2 | Potent Activity |
These findings underscore the sensitivity of the biological activity of the isoxazolidinone scaffold to structural changes at the 5-position. For 5-(Aminomethyl)isoxazolidin-3-one, these results imply that modifications to the aminomethyl side chain, such as N-acylation, N-alkylation, or replacement of the amine with other functional groups, would be critical determinants of its biological profile and selectivity.
Rational Design Strategies for Enhanced Potency and Target Specificity
Rational drug design aims to create new molecules with specific biological functions based on an understanding of the molecular interactions between a drug and its target. For this compound, several strategies can be envisioned to enhance its potency and selectivity.
One common approach is to modify the physicochemical properties of the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, drawing parallels from studies on 5-aminolevulinic acid (ALA), a structurally related amino acid, esterification of the carboxyl group can modulate lipophilicity. nih.govresearchgate.net Esterification of ALA with various alcohols has been shown to significantly alter its ability to penetrate cell membranes and its subsequent conversion to the active photosensitizer protoporphyrin IX. nih.govresearchgate.net Similarly, converting the aminomethyl group of this compound into various ester or amide prodrugs could enhance its cellular uptake and target engagement. The choice of the esterifying alcohol or acylating agent would be critical, as chain length and branching have been shown to influence the rate of enzymatic cleavage and subsequent activity. nih.gov
Structure-based drug design, which relies on knowledge of the three-dimensional structure of the biological target, offers a powerful tool for optimizing ligand binding. If the molecular target of this compound is known, its binding site can be characterized to identify key interactions. For example, in the rational design of benzoxazepin inhibitors of PI3Kα, crystal structures were used to guide the design of molecules that could form specific interactions with non-conserved residues in the target's active site, thereby enhancing selectivity. nih.gov A similar approach could be applied to this compound, where modifications to the aminomethyl side chain or the isoxazolidinone core could be designed to maximize interactions with the target protein and minimize off-target effects.
Another strategy involves targeting specific transport mechanisms. The structural similarity of the aminomethyl side chain to neurotransmitters like GABA could be exploited. nih.gov By understanding the substrate specificity of transporters for such molecules, derivatives of this compound could be designed to be preferentially taken up by cells expressing these transporters, thereby increasing their concentration at the site of action and enhancing potency. nih.gov
Scaffold Hopping and Bioisosteric Replacements in Isoxazolidinone Research
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties. nih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. nih.gov Bioisosteric replacement refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with a similar biological profile. cambridgemedchemconsulting.com
In the context of this compound, the isoxazolidinone ring itself could be a candidate for scaffold hopping. The goal would be to identify other heterocyclic systems that can mimic the spatial arrangement of the key pharmacophoric features of the isoxazolidinone core. For example, in the development of dual MCL-1/BCL-2 inhibitors, a successful scaffold hop was made from an indole (B1671886) core to an indazole framework. rsc.org Similarly, in the search for protein kinase C (PKC) ligands, a scaffold hop from isophthalates to multisubstituted pyrimidines was explored. plos.orgnih.gov These examples demonstrate the potential to discover novel, patentable scaffolds with potentially improved ADME properties or different side effect profiles.
Bioisosteric replacement can be applied to various parts of the this compound molecule. The aminomethyl side chain is a prime candidate for such modifications. For instance, the amine functionality could be replaced with other groups that can act as hydrogen bond donors or acceptors. The table below presents some classical and non-classical bioisosteres that could be considered. cambridgemedchemconsulting.com
| Original Group | Potential Bioisosteres |
| -NH2 | -OH, -CH3, F, Cl |
| -CH2- | -NH-, -O-, -S- |
| C=O (in ring) | C=S, C=C(CN)2 |
The amide bond within the isoxazolidin-3-one (B181425) ring is another site for bioisosteric replacement. In the development of HIV-1 Vif inhibitors, the central amide bond of a lead compound was successfully replaced with various five-membered heterocycles, such as 1,3,4-oxadiazole, 1,2,4-oxadiazole, and 1,2,3-triazole, to generate new chemotypes. nih.gov This strategy could be employed to replace the endocyclic amide of the isoxazolidinone, potentially leading to analogs with altered chemical stability or biological activity.
Furthermore, the entire this compound scaffold could be considered a bioisostere for other important pharmacophores. For example, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been identified as a bioisosteric candidate for purine (B94841) scaffolds. mdpi.com This highlights the potential for isoxazolidinone-based compounds to mimic the interactions of endogenous ligands with their biological targets.
Through the systematic application of these medicinal chemistry strategies, novel analogs of this compound can be designed and synthesized with the aim of achieving superior therapeutic profiles.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as 5-(Aminomethyl)isoxazolidin-3-one, might interact with a biological target, typically a protein or enzyme.
While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous isoxazolidine (B1194047) derivatives provides a clear framework for how such an investigation would proceed. For instance, a study on a series of novel substituted isoxazolidine derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, showcases the utility of this approach. preprints.org In that study, the isoxazolidine derivatives were docked into the ATP-binding site of the EGFR kinase domain (PDB: 4ZAU) to predict their binding affinities and interaction patterns. preprints.org
The process typically involves preparing the 3D structure of the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to evaluate the different possible binding poses of the ligand. The results of such simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity.
For example, in the study of isoxazolidine derivatives and EGFR, researchers identified that compounds with the highest docking scores formed hydrogen bonds with key amino acid residues like LEU 788 and ALA 743. preprints.org These interactions were deemed crucial for the observed inhibitory activity. A similar approach for this compound would involve docking it into the active site of a relevant target to identify potential hydrogen bonding partners for its aminomethyl and carbonyl groups, as well as the isoxazolidinone ring.
Table 1: Example of Molecular Docking Results for Isoxazolidine Derivatives against EGFR
| Compound | Glide Score (kcal/mol) | Key Interacting Residues |
| 11a | -6.573 | LEU 788, ALA 743 |
| 11e | -6.523 | LEU 788, ALA 743 |
Data sourced from a study on substituted isoxazolidine derivatives and EGFR. preprints.org
Another relevant study focused on the identification of oxazolidinone and isoxazoline (B3343090) inhibitors of LpxC, an enzyme essential for the outer membrane synthesis of Gram-negative bacteria. nih.gov This research successfully used computational methods to identify potent inhibitors, with representative compounds demonstrating efficacy in preclinical models. nih.gov This highlights the power of molecular docking in identifying novel antibacterial agents based on the isoxazolidine scaffold.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is another cornerstone of computational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening, aiming to identify novel molecules with the potential for similar activity.
For isoxazolidine-containing compounds, pharmacophore modeling has been successfully applied to understand their structure-activity relationships (SAR). In a study on aryl amidino isoxazoline derivatives as factor Xa inhibitors, a key enzyme in the coagulation cascade, researchers developed a quantitative pharmacophore model. sapub.orgresearchgate.net The best model consisted of two hydrogen bond donors, a hydrophobic aromatic feature, and a ring aromatic feature. sapub.orgresearchgate.net This model, which had a high correlation coefficient of 0.92, was then used to predict the activity of new compounds. sapub.orgresearchgate.net
Similarly, a pharmacophore model could be constructed for this compound based on its known active analogs or by analyzing its interaction patterns from molecular docking studies. The key features would likely include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carbonyl oxygen), and potentially other features depending on the target. This model could then be used to screen virtual libraries for new molecules that fit the pharmacophoric requirements, thus accelerating the discovery of novel ligands.
Table 2: Example of a Pharmacophore Model for Isoxazolidine Derivatives
| Pharmacophoric Feature | Number of Features |
| Hydrogen Bond Donor | 2 |
| Hydrophobic Aromatic | 1 |
| Ring Aromatic | 1 |
Based on a study of aryl amidino isoxazoline derivatives. sapub.orgresearchgate.net
The process of virtual screening involves filtering large compound libraries against the pharmacophore model, and the molecules that match the model's features are selected as "hits." youtube.com These hits can then be subjected to further computational analysis, such as molecular docking, and eventually experimental testing. youtube.com
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which fundamentally govern its reactivity and interactions. These methods can be used to calculate properties such as molecular orbital energies, charge distributions, and reaction pathways.
For a molecule like this compound, quantum chemical calculations can offer insights into its intrinsic properties that influence its biological activity. A pertinent example is the study of cycloserine (4-amino-3-isoxazolidinone), a close structural analog. Researchers used quantum chemistry to investigate the conformational landscape of cycloserine, identifying eleven local energy minima. unibo.it This type of analysis is crucial for understanding the flexibility of the molecule and which conformations are most likely to be present and active in a biological environment.
Furthermore, these calculations can elucidate the electronic environment around specific atoms. For instance, the nitrogen quadrupole coupling constants, which are sensitive to the electronic distribution around the nitrogen nuclei, were calculated for cycloserine and compared with experimental data, showing excellent agreement. unibo.it This level of detail helps in understanding the nature of chemical bonds and non-covalent interactions.
Quantum chemical methods, such as Density Functional Theory (DFT), can also be used to study reaction mechanisms. For example, in the synthesis of isoxazolidine derivatives through 1,3-dipolar cycloaddition reactions, DFT calculations at the B3LYP/6–31G(d) level were employed to understand the reaction pathway and predict the stereochemical outcome. preprints.org
By applying these methods to this compound, one could determine its most stable conformations, the distribution of electrostatic potential on its surface (which influences how it interacts with a target), and the energies of its frontier molecular orbitals (HOMO and LUMO), which are related to its reactivity. This information is invaluable for rationalizing its binding mode and for designing analogs with improved properties.
Table 3: Example of Calculated Spectroscopic Parameters for Cycloserine (an Isoxazolidinone Analog)
| Parameter | Computed Value (Structure I) | Computed Value (Structure II) |
| Rotational Constant A (MHz) | 4259 | 4280 |
| Rotational Constant B (MHz) | 3333 | 3381 |
| Rotational Constant C (MHz) | 2246 | 2244 |
| Dipole Moment µa (Debye) | -1.02 | -1.17 |
| Dipole Moment µb (Debye) | -2.57 | -3.53 |
| Dipole Moment µc (Debye) | 1.75 | 0.00 |
Data sourced from a quantum-chemical investigation of cycloserine. unibo.it
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Complex Isoxazolidinone Structures
The synthesis of isoxazolidinone derivatives is an active area of research, with chemists continually seeking more efficient and versatile methods to construct these and other heterocyclic systems. A significant focus is on creating conformationally constrained analogues of biologically active molecules to enhance their potency and selectivity. For instance, the synthesis of a tricyclic pyrrolo[1,2-a] nih.govnih.govbenzoxazepine moiety as an N-aryl substituent on an oxazolidinone core has been reported, showcasing the intricate molecular architectures that can be achieved. nih.gov Such complex structures are often pursued to mimic the bound conformation of a ligand to its biological target, thereby improving pharmacological properties.
Future synthetic strategies will likely focus on:
Stereoselective Syntheses: Developing methods that afford enantiomerically pure isoxazolidinones is crucial, as the biological activity of chiral molecules often resides in a single enantiomer.
Diversity-Oriented Synthesis: Creating libraries of structurally diverse isoxazolidinones will be essential for exploring a wider range of biological targets. This involves the use of various building blocks and reaction types to generate a multitude of unique structures.
Green Chemistry Approaches: The development of more environmentally friendly synthetic routes, utilizing less hazardous reagents and solvents, and improving atom economy, is a growing priority in chemical synthesis.
Exploration of New Biological Targets and Therapeutic Areas
While isoxazolidinones are well-known for their antibacterial properties, exemplified by the antibiotic linezolid, researchers are actively exploring their potential in other therapeutic areas. nih.gov The versatility of the isoxazolidinone scaffold allows for modifications that can tune its biological activity towards different targets. solubilityofthings.com
Emerging therapeutic applications for isoxazolidinone derivatives include:
Anticancer Agents: Novel isoxazolidine (B1194047) derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. nih.gov Some of these compounds have shown potent cytotoxic effects and the ability to inhibit crucial cellular processes like tubulin polymerization and induce apoptosis. nih.gov The epidermal growth factor receptor (EGFR) has been identified as a key target for some of these anticancer isoxazolidine derivatives. nih.gov
Enzyme Inhibition: The isoxazole (B147169) moiety is a key feature in compounds designed as enzyme inhibitors. solubilityofthings.com Derivatives of 5-(aminomethyl)isoxazolidin-3-one and related structures are being investigated for their ability to inhibit a range of enzymes implicated in various diseases. solubilityofthings.combiointerfaceresearch.com
Antiviral and Antimicrobial Agents: Beyond their established antibacterial role, new isoxazolidinone derivatives are being explored for their activity against other pathogens, including viruses and fungi. biointerfaceresearch.comupenn.edu
The table below summarizes some of the emerging therapeutic areas for isoxazolidinone derivatives:
| Therapeutic Area | Biological Target/Mechanism | Reference |
| Oncology | EGFR Inhibition, Tubulin Polymerization Inhibition, Apoptosis Induction | nih.govnih.gov |
| Infectious Diseases | Inhibition of bacterial protein synthesis | nih.gov |
| Enzyme Inhibition | Targeting various enzymes | solubilityofthings.combiointerfaceresearch.com |
Integration with Advanced High-Throughput Screening and Omics Technologies
The discovery of new bioactive isoxazolidinone compounds is being accelerated by the integration of advanced screening and analytical technologies.
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their biological activity. nih.gov HTS platforms utilize automation and sophisticated detection methods to screen thousands to millions of compounds against a specific biological target or cellular pathway. nih.govnuvisan.com The availability of diverse chemical libraries, including those containing isoxazolidinone scaffolds, is crucial for the success of HTS campaigns. thermofisher.comstanford.edu
Omics technologies provide a comprehensive view of the molecular changes within a biological system in response to a chemical compound. These technologies include:
Genomics: The study of an organism's complete set of DNA.
Transcriptomics: The analysis of all RNA molecules in a cell or organism, revealing which genes are being expressed. nih.gov
Proteomics: The large-scale study of proteins, their structures, and functions. nih.gov
Metabolomics: The systematic study of the unique chemical fingerprints that specific cellular processes leave behind.
By integrating HTS with omics technologies, researchers can not only identify hit compounds but also gain deep insights into their mechanisms of action and potential off-target effects. researchgate.netresearchgate.net This integrated approach is crucial for advancing the development of isoxazolidinone-based therapeutics. youtube.com
Challenges and Opportunities in Isoxazolidinone Chemical Biology Research
The field of isoxazolidinone chemical biology is not without its challenges, but these also present significant opportunities for innovation.
Challenges:
Synthesis of Complex Structures: The synthesis of structurally complex and stereochemically defined isoxazolidinones can be challenging and resource-intensive. nih.gov
Target Identification and Validation: Identifying the specific biological targets of novel bioactive isoxazolidinones can be a complex process.
Understanding Structure-Activity Relationships (SAR): Elucidating the precise relationship between the chemical structure of an isoxazolidinone and its biological activity requires extensive medicinal chemistry efforts.
Data Analysis and Interpretation: The vast datasets generated by omics technologies require sophisticated bioinformatics tools and expertise for meaningful analysis and interpretation. researchgate.net
Opportunities:
Discovery of Novel Bioactive Compounds: The vast chemical space of isoxazolidinone derivatives remains largely unexplored, offering immense opportunities for the discovery of new drugs with novel mechanisms of action. nih.govresearchgate.net
Development of More Effective Therapeutics: By addressing the challenges in synthesis and SAR, researchers can design and develop isoxazolidinones with improved potency, selectivity, and pharmacokinetic properties.
Personalized Medicine: The integration of omics data can help in identifying patient populations that are most likely to respond to a particular isoxazolidinone-based therapy, paving the way for personalized medicine approaches. researchgate.net
Tool Compounds for Basic Research: Bioactive isoxazolidinones can serve as valuable chemical probes to study fundamental biological processes and dissect complex cellular pathways. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-(Aminomethyl)isoxazolidin-3-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cycloaddition reactions or hydroxylamine-mediated heterocyclization. For example, hydroxylamine reacts with nitrile precursors under basic conditions (e.g., aqueous NaOH) to form the isoxazolidinone core. Reaction temperature (reflux vs. ambient) and stoichiometry of hydroxylamine significantly impact regioselectivity and isomer formation . Alternative routes involve hypervalent iodine-induced cycloadditions, where alkyne substrates and nitrile oxides yield isoxazole derivatives under mild conditions . Optimize purity by adjusting solvent polarity (e.g., methanol vs. DMF) and employing column chromatography for separation .
Q. How can researchers confirm the structural integrity and chirality of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C) and LC-MS to verify molecular structure and detect impurities. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) resolves enantiomers arising from asymmetric carbon centers. X-ray crystallography is critical for absolute stereochemical assignment, especially when the compound exhibits multiple stereoisomers . For derivatives, compare experimental IR spectra with computational simulations (e.g., DFT) to validate functional groups .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer : LC-MS/MS with isotope-labeled internal standards (e.g., deuterated or ¹³C analogs) ensures precision in biological or environmental samples. Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) for separation. Validate methods via spike-recovery experiments in relevant matrices (e.g., bacterial lysates) to account for matrix effects . For trace analysis, derivatize the compound with 2-nitrobenzaldehyde to enhance detectability in UV-Vis or fluorescence assays .
Advanced Research Questions
Q. What strategies optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution using lipases or esterases to favor a single enantiomer. For example, Candida antarctica lipase B selectively hydrolyzes undesired stereoisomers in racemic mixtures . Alternatively, use chiral auxiliaries (e.g., Evans oxazolidinones) during key cyclization steps to enforce stereochemical control . Monitor enantiomeric excess (ee) via chiral HPLC and adjust catalyst loading (5–10 mol%) to balance cost and efficiency .
Q. How can conflicting data on reaction pathways be resolved when synthesizing aminoisoxazole derivatives?
- Methodological Answer : Cross-validate proposed mechanisms using isotopic labeling (e.g., ¹⁵N-hydroxylamine) and kinetic studies. For instance, conflicting reports on hydroxylamine’s role in regioselectivity (3-amino vs. 5-amino isomers) can be addressed by tracking ¹⁵N incorporation via NMR or mass spectrometry . Computational modeling (e.g., DFT transition-state analysis) clarifies whether steric effects or electronic factors dominate in cyclization steps . Replicate disputed reactions under standardized conditions (pH, solvent) to isolate variables .
Q. What methodologies are effective for designing bioactive derivatives of this compound?
- Methodological Answer : Introduce substituents at the aminomethyl or isoxazolidinone positions via Suzuki coupling, alkylation, or reductive amination. For antibacterial activity, attach lipophilic groups (e.g., propyl or morpholino) to enhance membrane penetration, guided by structure-activity relationship (SAR) studies . Evaluate derivatives using bacterial ribosome binding assays (e.g., competitive displacement of radiolabeled linezolid) to assess target engagement . Prioritize derivatives with low cytotoxicity (IC₅₀ > 100 μM in mammalian cell lines) for in vivo testing .
Q. What safety protocols are critical for handling this compound given its hazardous classification?
- Methodological Answer : Adopt strict PPE (gloves, lab coat, goggles) and work in a fume hood due to its acute toxicity (CAS 2763-96-4) . Store the compound in airtight containers under inert gas (argon) to prevent oxidation. For waste disposal, neutralize with 10% acetic acid before incineration. Regularly monitor lab air quality using LC-MS to detect airborne contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
